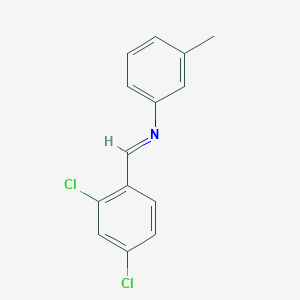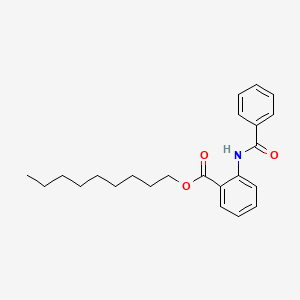![molecular formula C18H13Br2N3O2S B11561838 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B11561838.png)
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenyl, quinoline, and hydrazide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 2-(quinolin-2-ylsulfanyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.
科学的研究の応用
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, while the quinoline moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the brominated phenyl group may enhance the compound’s reactivity and binding affinity to specific targets .
類似化合物との比較
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide is unique due to its combination of brominated phenyl, quinoline, and hydrazide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C18H13Br2N3O2S |
|---|---|
分子量 |
495.2 g/mol |
IUPAC名 |
N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C18H13Br2N3O2S/c19-13-7-12(18(25)14(20)8-13)9-21-23-16(24)10-26-17-6-5-11-3-1-2-4-15(11)22-17/h1-9,25H,10H2,(H,23,24)/b21-9+ |
InChIキー |
IMDOBAVIZMMMMK-ZVBGSRNCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[3-(trifluoromethyl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11561767.png)
![2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11561773.png)
![N-(1-{N'-[(1E,2E)-3-Phenylprop-2-EN-1-ylidene]hydrazinecarbonyl}ethyl)benzamide](/img/structure/B11561776.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[5-methyl-2-(propan-2-YL)phenoxy]acetohydrazide](/img/structure/B11561779.png)
![2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-4-methylphenol](/img/structure/B11561783.png)
![N-(4-fluorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11561786.png)
![4-[(E)-({2-[N-(3,4-Dichlorophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11561799.png)
![2-{[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B11561801.png)
![N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11561807.png)

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(phenyl)methanone](/img/structure/B11561812.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11561814.png)
![4-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11561818.png)
